

An In-depth Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2,6-dichlorophenyl)acetate

Cat. No.: B2472086

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This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for **Ethyl 2-(2,6-dichlorophenyl)acetate**, a chemical compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

Ethyl 2-(2,6-dichlorophenyl)acetate is an ester derivative of (2,6-dichlorophenyl)acetic acid. Its structure consists of a central phenyl ring substituted with two chlorine atoms at positions 2 and 6. An ethyl acetate group is attached to this phenyl ring via a methylene bridge.

Quantitative Data Summary

The key physicochemical properties of **Ethyl 2-(2,6-dichlorophenyl)acetate** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ O ₂ [1][2][3]
Molecular Weight	233.09 g/mol [1][2][3]
CAS Number	90793-64-9[2]
Appearance	Solid, Low Melting Solid[3]
IUPAC Name	ethyl 2-(2,6-dichlorophenyl)acetate[1]
SMILES	CCOC(=O)CC1=C(C=CC=C1Cl)Cl[1]
InChI Key	XIIULTZDJYYIKR-UHFFFAOYSA-N[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, 2,6-dichlorophenylacetic acid, and a representative analytical workflow for the title compound are provided below.

Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid

A common route to **Ethyl 2-(2,6-dichlorophenyl)acetate** involves the synthesis of its precursor acid, 2,6-dichlorophenylacetic acid, followed by esterification. One documented method involves the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[4]

Materials:

- (2,6-dichloro-phenyl)-acetonitrile
- Ethanol (EtOH)
- Water (H₂O)
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl)
- Chloroform (CHCl₃)

- Magnesium Sulfate (MgSO_4)

Procedure:

- A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) is prepared in a mixture of ethanol (40 mL) and water (50 mL).[4]
- Potassium hydroxide (30 g) is added to the solution.[4]
- The mixture is heated to 80°C and maintained for 20 hours to facilitate hydrolysis.[4]
- After cooling, the reaction mixture is quenched with HCl until the pH reaches 3.[4]
- The product is extracted from the aqueous layer using chloroform (5 x 50 mL).[4]
- The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[4]

Esterification to the final product can then be achieved via standard methods, such as Fischer esterification with ethanol in the presence of a catalytic amount of strong acid.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A representative method for the analysis and quantification of **Ethyl 2-(2,6-dichlorophenyl)acetate** can be adapted from established protocols for similar volatile organic compounds.[5][6] Gas chromatography coupled with a mass spectrometer detector is a highly selective and sensitive technique for this purpose.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Capillary Column: DB-1 (100% dimethylpolysiloxane), 30 m length, 0.32 mm I.D., 1.0 μm film thickness (or equivalent)[6]
- Carrier Gas: Helium or Nitrogen

Sample Preparation:

- Prepare a stock solution of **Ethyl 2-(2,6-dichlorophenyl)acetate** in a suitable solvent, such as n-hexane.[6]
- Create a series of calibration standards by serially diluting the stock solution.
- Dissolve the sample containing the analyte in the chosen solvent to a known concentration.

GC Conditions (Representative):

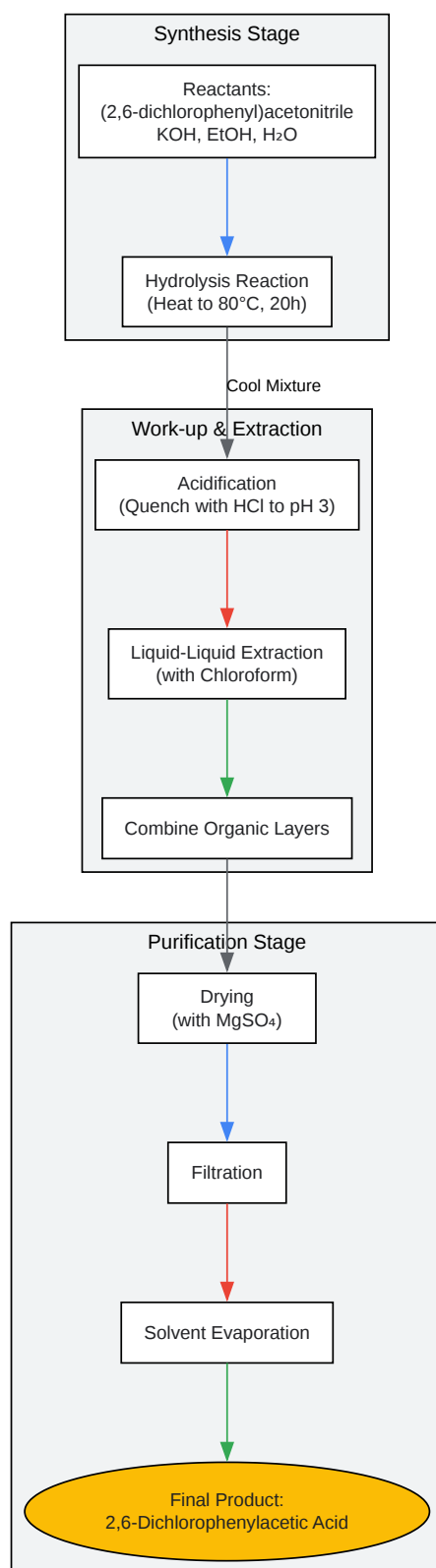
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
- Injection Mode: Split (e.g., 2:1 ratio)[6]
- Injection Volume: 1-2 µL[6]

Data Analysis:

- The retention time of the analyte peak in the sample chromatogram should match that of the standard.
- For MS detection, the obtained mass spectrum of the analyte should be compared with a reference spectrum for confirmation.
- Quantification is achieved by constructing a calibration curve from the peak areas of the standards and determining the concentration in the sample from this curve.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid, the key precursor to the title compound.



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Caption: Workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid.

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